4-(4-methyl-1H-pyrazol-1-yl)benzoic acid
Overview
Description
4-(4-methyl-1H-pyrazol-1-yl)benzoic acid is an organic compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . It is a solid at room temperature and is used primarily in research settings.
Mechanism of Action
Target of Action
The primary targets of 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid are two groups of pathogens, staphylococci and enterococci . These bacteria are common causes of infections in humans and are often resistant to many antibiotics, making them a significant concern in healthcare .
Mode of Action
The compound interacts with its targets by permeabilizing the cell membrane . This action disrupts the integrity of the bacterial cell membrane, leading to leakage of cellular contents and ultimately cell death .
Biochemical Pathways
The compound’s bactericidal action suggests it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
The result of the action of this compound is the effective inhibition and eradication of Staphylococcus aureus and Enterococcus faecalis biofilms . Biofilms are communities of bacteria that are particularly resistant to antibiotics, so this compound’s ability to eradicate them is significant .
Preparation Methods
The synthesis of 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid typically involves the reaction of 4-methyl-1H-pyrazole with benzoic acid derivatives. One common method involves the reaction of 4-methyl-1H-pyrazole with benzoyl chloride under basic conditions to form the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
4-(4-methyl-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Scientific Research Applications
4-(4-methyl-1H-pyrazol-1-yl)benzoic acid is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Comparison with Similar Compounds
4-(4-methyl-1H-pyrazol-1-yl)benzoic acid can be compared with other similar compounds, such as:
4-(1H-pyrazol-1-yl)benzoic acid: Lacks the methyl group on the pyrazole ring, which can influence its reactivity and interactions.
4-(1H-imidazol-1-yl)benzoic acid: Contains an imidazole ring instead of a pyrazole ring, leading to different chemical properties and applications.
4-(1-methyl-1H-pyrazol-4-yl)benzoic acid: Similar structure but with the methyl group in a different position, affecting its chemical behavior.
Properties
IUPAC Name |
4-(4-methylpyrazol-1-yl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-6-12-13(7-8)10-4-2-9(3-5-10)11(14)15/h2-7H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCLOJFIHCHOLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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